molecular formula C23H23F3N4O3 B2867735 2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 932362-38-4

2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No. B2867735
M. Wt: 460.457
InChI Key: FRPKAGPQXSOLJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H23F3N4O3 and its molecular weight is 460.457. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxazolidinone Antibacterial Agents

Compounds like U-100592 and U-100766, belonging to the oxazolidinone class, have shown promise as novel antibacterial agents. These compounds exhibit a unique mechanism of bacterial protein synthesis inhibition, displaying effective MIC values against a variety of bacterial clinical isolates including methicillin-susceptible and -resistant Staphylococcus aureus, Enterococcus faecalis, and faecium, and Streptococcus pneumoniae. Their effectiveness is not diminished by the presence of human serum, indicating potential for systemic use. This research suggests that compounds with similar structures could be explored for their antibacterial properties (Zurenko et al., 1996).

Herbicide and Safener Synthesis

The synthesis of acetochlor and R-29148, a dichloroacetamide safener for herbicides, highlights the importance of chloroacetanilide and dichloroacetamide compounds in agricultural applications. These compounds are essential for studying the metabolism and mode of action of herbicides and safeners, potentially guiding the development of more efficient and environmentally friendly agricultural chemicals (Latli & Casida, 1995).

Analgesic and Anti-inflammatory Activities

The exploration of acetamides and their derivatives for analgesic and anti-inflammatory activities indicates the therapeutic potential of such compounds. Studies on analogs and derivatives have shown significant activities comparable to standard drugs, emphasizing the importance of chemical modifications to enhance efficacy and reduce toxicity. This area of research underscores the potential for developing new therapeutic agents based on the structural features of acetamides (Gopa et al., 2001).

properties

IUPAC Name

2-[3-(4-methoxyphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F3N4O3/c1-33-16-8-6-15(7-9-16)20-21(32)29-22(28-20)10-12-30(13-11-22)14-19(31)27-18-5-3-2-4-17(18)23(24,25)26/h2-9H,10-14H2,1H3,(H,27,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPKAGPQXSOLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3(CCN(CC3)CC(=O)NC4=CC=CC=C4C(F)(F)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

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